

Spectroscopic Profile of 2,4-Dihydroxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dihydroxyquinoline**, a versatile biochemical reagent and key intermediate in pharmaceutical development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Introduction to 2,4-Dihydroxyquinoline

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolone, is a heterocyclic compound with the molecular formula $C_9H_7NO_2$ and a molecular weight of 161.16 g/mol. It exists in tautomeric forms, predominantly as 4-hydroxy-2(1H)-quinolone. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and is noted for its potential biological activities. Accurate spectroscopic characterization is paramount for its application in research and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **2,4-dihydroxyquinoline** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2,4-dihydroxyquinoline**. The data presented here was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for **2,4-Dihydroxyquinoline** in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.2 (broad s)	Singlet (broad)	1H	OH
10.9 (broad s)	Singlet (broad)	1H	NH
7.88 (d, J=8.0 Hz)	Doublet	1H	Ar-H
7.55 (t, J=7.6 Hz)	Triplet	1H	Ar-H
7.23 (d, J=8.2 Hz)	Doublet	1H	Ar-H
7.18 (t, J=7.5 Hz)	Triplet	1H	Ar-H
5.85 (s)	Singlet	1H	C ³ -H

Table 2: ¹³C NMR Spectroscopic Data for **2,4-Dihydroxyquinoline** in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
176.0	C=O
162.5	C-OH
140.1	Ar-C
131.9	Ar-CH
123.8	Ar-C
122.0	Ar-CH
116.3	Ar-CH
115.8	Ar-CH
98.7	C ³

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,4-dihydroxyquinoline**, typically recorded using a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.

Table 3: FT-IR Spectroscopic Data for **2,4-Dihydroxyquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Strong, Broad	O-H and N-H stretching
1660	Strong	C=O stretching (amide)
1620	Medium	C=C stretching (aromatic)
1590	Medium	C=C stretching (aromatic)
1520	Medium	N-H bending
1260	Medium	C-O stretching
750	Strong	C-H bending (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **2,4-Dihydroxyquinoline**

m/z	Relative Intensity	Assignment
161	High	$[M]^+$ (Molecular Ion)
133	Medium	$[M-CO]^+$
119	High	$[M-C_2H_2O]^+$
92	Medium	$[C_6H_4N]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,4-dihydroxyquinoline** was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide ($DMSO-d_6$). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- 1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds

- Spectral Width: Appropriate for the proton chemical shift range.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: Appropriate for the carbon chemical shift range.
- Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO- d_6 ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **2,4-dihydroxyquinoline** was ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder was obtained.
 - A portion of the mixture was transferred to a pellet-forming die.
 - The die was placed in a hydraulic press and pressure was applied (typically 8-10 tons) to form a thin, transparent pellet.
- Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.
- Parameters:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32

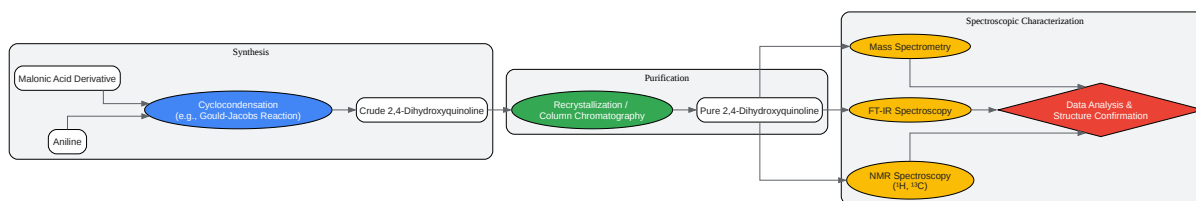
- Background: A spectrum of a pure KBr pellet was recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.^[1]
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their m/z ratio.
- Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Workflow and Methodologies

The synthesis and subsequent spectroscopic characterization of **2,4-dihydroxyquinoline** is a fundamental workflow in organic and medicinal chemistry.



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Caption: General workflow for the synthesis and spectroscopic characterization of **2,4-dihydroxyquinoline**.

This workflow illustrates the common synthetic route involving the cyclocondensation of an aniline with a malonic acid derivative, followed by purification and comprehensive spectroscopic analysis to confirm the structure and purity of the final product.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for researchers working with **2,4-dihydroxyquinoline**. The detailed NMR, IR, and MS data are essential for quality control, reaction monitoring, and further derivatization in drug discovery and development programs. The standardized protocols offer a reliable framework for obtaining consistent and high-quality analytical results.

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References

- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dihydroxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546599#2-4-dihydroxyquinoline-spectroscopic-data-nmr-ir-mass-spec]

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